Isoscoparin

説明

Isoscoparin is a naturally occurring flavonoid compound, specifically a C-glycosylflavone. It is derived from the methylation of isoorientin, a process catalyzed by O-methyltransferases. This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Isoscoparin can be synthesized through the enzymatic methylation of isoorientin. The Type II O-methyltransferases, such as IiOMT1 and IiOMT2, efficiently catalyze the methylation of isoorientin to form this compound. This process involves the decoration of one of the aromatic vicinal hydroxyl groups on flavones and methylation at specific positions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, such as Isatis indigotica and barley leaves. The process includes the isolation of isoorientin followed by enzymatic methylation using O-methyltransferases. The purified this compound is then obtained through chromatographic techniques .

化学反応の分析

Structural Features and Reactive Sites

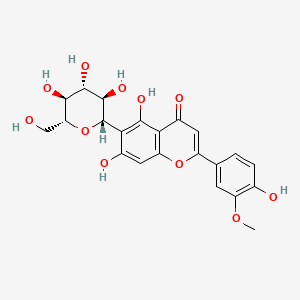

Isoscoparin’s molecular framework includes:

-

Chrysoeriol backbone : 4',5,7-trihydroxy-3'-methoxyflavone.

-

C-glycosidic bond : A stable 1,5-anhydro-D-glucitol substitution at position 6.

-

Key functional groups :

-

Phenolic hydroxyl groups (positions 5, 7, and 4').

-

Methoxy group (position 3').

-

Ketone group (position 4).

-

| Reactive Site | Potential Reactions |

|---|---|

| C-glycosidic bond | Acid/base-catalyzed cleavage (uncommon in C-glycosides). |

| Phenolic –OH | Oxidation, sulfation, glucuronidation, methylation. |

| Methoxy group | Demethylation under acidic/basic conditions. |

| Flavone backbone | Electrophilic substitution (e.g., hydroxylation). |

Glycosidic Bond Stability

-

Associative displacement : Nucleophilic attack at the anomeric carbon .

-

Dissociative pathways : Formation of a glycosyl oxocarbenium intermediate .

Kinetic Isotope Effect (KIE) Insights

| Mechanism | ¹³C KIE (Computed) | Experimental Observation |

|---|---|---|

| Associative displacement | 1.018–1.025 | Matches β-mannoside/α-glucoside formation . |

| Dissociative pathway | ~1.005 | Observed in α-mannosides . |

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation, forming quinones or dimerized products. For example:

-

Catechol oxidation : The 4'-OH group may undergo oxidation to an ortho-quinone under enzymatic (e.g., polyphenol oxidase) or chemical (e.g., Fe³⁺) conditions.

Metabolic Oxidation Pathways

| Enzyme | Product | Biological Relevance |

|---|---|---|

| Cytochrome P450 | Demethylated derivatives | Enhanced solubility for excretion . |

| Peroxidases | Radical intermediates | Antioxidant activity . |

Methoxy Group Demethylation

Under acidic conditions, the 3'-methoxy group may demethylate to form a catechol structure, enhancing antioxidant capacity :

Conjugation Reactions

-

Sulfation : –OH groups react with sulfotransferases, forming sulfate esters.

-

Glucuronidation : UDP-glucuronosyltransferases catalyze glucuronic acid attachment .

Electrophilic Aromatic Substitution

The flavone backbone’s electron-rich aromatic system facilitates reactions such as:

-

Nitration : Introduction of –NO₂ groups at positions 6 or 8.

-

Halogenation : Bromination or iodination under mild conditions.

Example :

Photochemical Reactivity

Quantum-electrodynamical studies suggest that vibrational strong coupling in optical cavities may inhibit bond dissociation (e.g., Si–C analogs) . While not directly tested on this compound, similar principles could stabilize its glycosidic bond under photoirradiation.

Biological Degradation Pathways

As a metabolite, this compound undergoes:

-

Phase I metabolism : Hydroxylation, demethylation.

-

Phase II metabolism : Glucuronidation/sulfation for renal excretion .

Key Enzymes :

-

β-Glucosidases : Limited activity due to C-glycosidic bond .

-

Laccases : Oxidative cleavage of the flavone backbone.

Theoretical Reaction Mechanisms

DFT calculations predict that this compound’s C-glycosidic bond cleavage would require:

科学的研究の応用

Chemical Applications

Analytical Chemistry

Isoscoparin serves as a reference compound in analytical chemistry, particularly for the identification and quantification of flavonoid glycosides in plant extracts. Its unique structure allows researchers to develop and validate methods for analyzing similar compounds in various samples.

Synthesis and Derivatives

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives with modified biological and chemical properties. For instance, this compound can be oxidized to form different products or reduced to alter its functional groups. The synthesis typically involves glycosylation reactions using glucosyl donors under specific conditions, often catalyzed by enzymes or chemical catalysts.

Biological Applications

Antioxidant Properties

this compound has been studied for its potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is critical for protecting cellular components from damage caused by reactive oxygen species. This mechanism of action involves interactions with various molecular targets related to oxidative stress response.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) at low concentrations . These properties suggest its potential use in treating inflammatory diseases.

Potential Therapeutic Uses

Ongoing studies are exploring this compound's potential therapeutic effects against conditions such as obesity and cancer. Its ability to inhibit fatty acid synthase highlights its role in metabolic regulation, making it a candidate for obesity treatment . Furthermore, preliminary findings suggest anti-cancer properties, warranting further investigation into its efficacy against various cancer types .

Medical Applications

Pharmacokinetics Studies

Recent studies have developed methods to analyze this compound's pharmacokinetics in vivo, specifically using UPLC–MS/MS techniques to measure its concentration in mouse blood. This research lays the groundwork for understanding how this compound behaves in biological systems and its potential therapeutic window .

Case Studies on Efficacy

In animal models, this compound has shown promise in reducing symptoms associated with viral infections. For example, extracts containing this compound from Glycyrrhiza uralensis demonstrated antiviral efficacy against rotavirus diarrhea in piglets, suggesting a role in managing gastrointestinal viral infections .

Industrial Applications

Natural Antioxidants

Due to its antioxidant properties, this compound is being explored for use in food and cosmetic products as a natural preservative. Its effectiveness in preventing oxidative damage makes it valuable for enhancing product shelf life and stability.

作用機序

Isoscoparin exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

類似化合物との比較

Isoscoparin is unique among flavonoids due to its specific methylation pattern and glycosylation. Similar compounds include:

Isoorientin: The precursor to this compound, lacking the methyl group.

Isovitexin: Another C-glycosylflavone with different glycosylation.

Chrysoeriol: A structurally related flavonoid with different hydroxylation and methylation patterns.

This compound stands out due to its specific pharmacological properties and higher bioavailability compared to its analogs .

生物活性

Isoscoparin is a C-glycosyl flavonoid predominantly found in plants of the Gentiana genus. Its chemical structure comprises chrysoeriol substituted by a 1,5-anhydro-D-glucitol moiety at position 6, which contributes to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 446.4 g/mol

- CAS Number : 442611

This compound's structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antibacterial activity against several pathogenic bacteria. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a natural antimicrobial agent .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.

- Modulation of Cell Signaling Pathways : It has been suggested that this compound interacts with signaling pathways such as NF-kB and MAPK, which are pivotal in regulating inflammation and immune responses .

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various contexts:

-

Antioxidant Activity Study :

- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results indicated a significant reduction in free radical levels, suggesting strong antioxidant properties.

- Anti-inflammatory Effects in Animal Models :

- Antimicrobial Efficacy Assessment :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMUHHCFAXYRPO-DGHBBABESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941996 | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20013-23-4 | |

| Record name | Isoscoparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。